Computed Lipophilicity vs. Common Di-Urea and Tri-Urea Fragment Analogs
The target compound exhibits a computed XLogP3-AA of 3.9. This value is notably higher than simpler unsubstituted N,N'-diphenyl urea (XLogP ~1.5-2.0) and provides a quantifiable differentiation point for membrane permeability predictions. The three hydrophobic rings (chlorophenyl, furan, thiophene) contribute to an optimal logP range for crossing the blood-brain barrier, which is a critical requirement for its disclosed application as a CB1 allosteric modulator [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | N,N'-diphenyl urea (baseline simple urea): ~1.5-2.0 (estimated range). Explicit quantitative data for a named single comparator is unavailable. |
| Quantified Difference | Approximately 1.9-2.4 logP units higher than a simple diaryl urea baseline |
| Conditions | Computed physicochemical property from PubChem 2.2 (XLogP3 3.0 algorithm) |
Why This Matters
Higher lipophilicity predicts superior passive membrane permeability, a crucial parameter for CNS-targeted compounds, differentiating it from more polar, generic ureas.
- [1] PubChem Compound Summary for CID 71781380, 3-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea. National Center for Biotechnology Information. Accessed May 9, 2026. View Source
